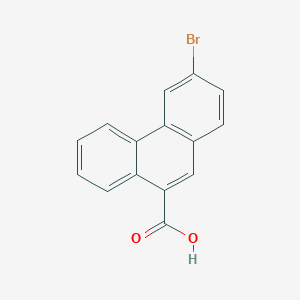












|
REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[CH:12][C:13]1[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][CH:14]=1)[C:9]([O-:11])=[O:10].[Na+].N(OCCC(C)C)=O.Cl>C(O)C.OS(O)(=O)=O.O.[Cu]>[Br:19][C:16]1[CH:15]=[CH:14][C:13]2[CH:12]=[C:8]([C:9]([OH:11])=[O:10])[C:3]3[C:4]([C:18]=2[CH:17]=1)=[CH:5][CH:6]=[CH:7][CH:2]=3 |f:0.1|
|


|
Name
|
amino-carboxylate
|
|
Quantity
|
13.3 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC=C1)C(C(=O)[O-])=CC1=CC=C(C=C1)Br.[Na+]
|
|
Name
|
|
|
Quantity
|
155 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OCCC(C)C
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting brown slurry was stirred at 0° C. for 2 hours more
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at 40° C
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 40° C. for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
was then cooled to 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the solid was isolated by filtration
|
|
Type
|
WASH
|
|
Details
|
washing with water
|
|
Type
|
CUSTOM
|
|
Details
|
Drying in vacuo
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC=2C=C(C3=CC=CC=C3C2C1)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 84.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |